[(1r,3r)-3-aminocyclobutyl]methanesulfonamide hydrochloride, trans
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Overview
Description
[(1r,3r)-3-aminocyclobutyl]methanesulfonamide hydrochloride, trans is a chemical compound with the molecular formula C5H12N2O2SClH It is a derivative of methanesulfonamide and features a cyclobutyl ring with an amino group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1r,3r)-3-aminocyclobutyl]methanesulfonamide hydrochloride, trans typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Amino Group: The amino group is introduced at the 3-position of the cyclobutyl ring through a substitution reaction.
Attachment of the Methanesulfonamide Group: The methanesulfonamide group is attached to the cyclobutyl ring via a sulfonation reaction.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[(1r,3r)-3-aminocyclobutyl]methanesulfonamide hydrochloride, trans undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The methanesulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted methanesulfonamide derivatives.
Scientific Research Applications
[(1r,3r)-3-aminocyclobutyl]methanesulfonamide hydrochloride, trans has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(1r,3r)-3-aminocyclobutyl]methanesulfonamide hydrochloride, trans involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
[(1r,3r)-3-aminocyclobutyl]methanesulfonamide hydrochloride, trans can be compared with other similar compounds such as:
[(1r,3r)-3-aminocyclobutyl]methanol hydrochloride: Similar structure but with a hydroxyl group instead of a methanesulfonamide group.
[(1r,3r)-3-aminocyclobutyl]methanesulfonamide: The free base form without the hydrochloride salt.
[(1r,3r)-3-aminocyclobutyl]methanesulfonamide nitrate: Similar structure but with a nitrate salt instead of hydrochloride.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Properties
CAS No. |
2763740-63-0 |
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Molecular Formula |
C5H13ClN2O2S |
Molecular Weight |
200.7 |
Purity |
95 |
Origin of Product |
United States |
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